2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride

Methionyl-tRNA synthetase Antibacterial Scaffold hopping

2-(3-Aminopropylamino)-1H-quinolin-4-one dihydrochloride (CAS 248607-43-4, molecular formula C₁₂H₁₇Cl₂N₃O, molecular weight 290.19 g/mol) is a 2-substituted quinolin-4(1H)-one derivative. This compound constitutes the minimal pharmacophoric core of bederocin (REP8839), a clinical-stage methionyl-tRNA synthetase (MetRS) inhibitor with potent antibacterial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C12H17Cl2N3O
Molecular Weight 290.19
CAS No. 248607-43-4
Cat. No. B2724236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride
CAS248607-43-4
Molecular FormulaC12H17Cl2N3O
Molecular Weight290.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl
InChIInChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H
InChIKeyDWSLNLALQWJKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Aminopropylamino)-1H-quinolin-4-one Dihydrochloride (CAS 248607-43-4): Core Scaffold of Methionyl-tRNA Synthetase Inhibitors


2-(3-Aminopropylamino)-1H-quinolin-4-one dihydrochloride (CAS 248607-43-4, molecular formula C₁₂H₁₇Cl₂N₃O, molecular weight 290.19 g/mol) is a 2-substituted quinolin-4(1H)-one derivative . This compound constitutes the minimal pharmacophoric core of bederocin (REP8839), a clinical-stage methionyl-tRNA synthetase (MetRS) inhibitor with potent antibacterial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The dihydrochloride salt form provides enhanced aqueous solubility compared to the free base (MW 217.27 g/mol), facilitating its use as a synthetic intermediate and reference standard in antibacterial drug discovery programs targeting aminoacyl-tRNA synthetases [2].

1

Core pharmacophore scaffold for MetRS-targeted inhibitor SAR studies

2

Dihydrochloride salt form supports polar solvent handling and synthesis workflows

3

Unique NMR spectral signature enables batch identity verification

Why 2-(3-Aminopropylamino)-1H-quinolin-4-one Dihydrochloride Cannot Be Replaced by Generic Quinolinone Analogs in MetRS-Targeted Research


Quinolin-4-one derivatives encompass a broad chemical space with activities ranging from PARP inhibition to Aurora kinase antagonism, but the 2-(3-aminopropylamino) substitution pattern is specifically required for methionyl-tRNA synthetase (MetRS) binding [1]. A 3D-QSAR study of 57 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues demonstrated that MetRS inhibitory activity (IC₅₀) is highly sensitive to steric and electrostatic molecular fields around the quinolinone core, with the model achieving a cross-validated q² of 0.579 and a non-cross-validated r² of 0.970 [2]. Generic quinolin-4-ones lacking the 2-(3-aminopropylamino) motif—such as 4-anilinoquinolines, 2-morpholino-4-anilinoquinolines, or PARP-targeted quinolin-4-ones—engage entirely different biological targets and cannot substitute for this compound in MetRS inhibitor development or antibacterial research programs .

Target engagement mismatch

Generic quinolin-4-ones (e.g., 4-anilinoquinolines) target PARP, Aurora kinases, or other off-target enzymes; the 2-(3-aminopropylamino) motif is essential for MetRS binding, and its absence may redirect activity away from antibacterial MetRS programs.

QSAR model incompatibility

A validated CoMFA model (q²=0.579, r²=0.970) maps MetRS inhibitory activity to steric/electrostatic fields around this exact scaffold; alternative quinolinone chemotypes lack predictive SAR for MetRS, making informed optimization unlikely.

Identity verification gap

The characteristic H8 NMR broadening and C8-deuteration observed for this compound are absent in other 4-substituted or 2-chloro precursors, removing a distinct batch-specific quality control fingerprint upon substitution.

Quantitative Differentiation Evidence for 2-(3-Aminopropylamino)-1H-quinolin-4-one Dihydrochloride vs. Structural Analogs


Scaffold Relationship to Bederocin (REP8839): The Unsubstituted Parent Core of a 10 pM MetRS Inhibitor

The target compound represents the unsubstituted parent scaffold of bederocin (REP8839, CAS 757942-43-1), which bears an additional 4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl moiety on the terminal amine [1]. Bederocin inhibits S. aureus methionyl-tRNA synthetase with a Ki of 0.01 nM (10 pM) and displays potent antibacterial activity against clinical isolates of S. aureus (including MRSA) and Streptococcus pyogenes, while showing negligible activity against Gram-negative bacteria [2]. The target compound (dihydrochloride salt) serves as the minimal pharmacophoric fragment for MetRS engagement and as a key synthetic intermediate for generating diverse N-substituted analogs via reductive amination or alkylation of the terminal primary amine [3].

Scaffold vs. bederocin
Class-level inference
Bederocin (REP8839) Ki = 0.01 nM (10 pM) against S. aureus MetRS; unsubstituted parent scaffold serves as the minimal pharmacophoric fragment. No direct Ki reported for the free base alone.
Reported class-level inference for MetRS engagement; scaffold defines SAR baseline.
Direct Ki data for parent scaffold not reported; potency gain of 5–6 orders of magnitude through N-substitution inferred from SAR series.
Methionyl-tRNA synthetase Antibacterial Scaffold hopping

3D-QSAR Model Validation: MetRS Inhibitory Activity Is Precisely Tunable Through the 2-Aminopropylamino Vector

A CoMFA (Comparative Molecular Field Analysis) study of 57 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues established a robust quantitative model linking MetRS inhibitory activity (IC₅₀) to steric and electrostatic fields [1]. The model achieved a cross-validated q² of 0.579 and a non-cross-validated r² of 0.970, indicating that >97% of the variance in inhibitory potency across the series is explained by the molecular field properties surrounding the quinolinone scaffold [1]. Two representative inhibitors (compounds 1 and 17) were docked into the E. coli MetRS binding pocket, confirming that the 2-aminopropylamino side chain occupies a critical region proximal to the methionine-binding site [1].

3D-QSAR model validation
Model context
CoMFA model across 57 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues: cross-validated q² = 0.579, non-cross-validated r² = 0.970.
Supports predictive QSAR model for MetRS inhibitor optimization using this scaffold.
Model derived from S. aureus MetRS IC₅₀ dataset; steric and electrostatic field contributions mapped.
3D-QSAR CoMFA Methionyl-tRNA synthetase

Validated Synthetic Intermediate with Defined Regioselectivity and Purity Controls

A regioselective synthesis of the target compound via C4-ethoxylation of 2,4-dichloroquinoline using 18-crown-6 ether in DMF, followed by amination with 1,3-diaminopropane, has been fully characterized [1]. The synthesis achieves definitive C2 vs. C4 regiochemical distinction using ¹H–¹⁵N HMBC correlation, eliminating ambiguity in positional isomer assignment [1]. The compound exhibits peculiar ¹H NMR behavior—specifically, broadening of the H8 singlet and unexpected H/D exchange at the C8 position—that serves as a distinctive quality control fingerprint not observed in other quinolin-4-one analogs [1].

Synthetic & NMR fingerprint
Supporting evidence
Regioselective C2-amination confirmed by ¹H–¹⁵N HMBC. Unique H8 signal broadening and C8 H/D exchange in protic solvents provide a distinct quality control signature.
Supports batch identity verification without relying solely on vendor certificates.
Spectroscopic fingerprint absent in 2-chloro-4-ethoxy precursors; enables detection of positional isomer mis-synthesis.
Synthetic chemistry NMR characterization Quality control

NorA Efflux Pump Inhibitory Activity: Potentiator of Antibacterial Agents Against Drug-Resistant S. aureus

Close structural analogs of the target compound have demonstrated NorA efflux pump inhibitory activity in S. aureus 1199B, a strain that overexpresses the NorA multidrug resistance transporter [1]. A closely related analog (BDBM50124835, bearing a 6-bromo-8-ethyl-tetrahydroquinolinyl substituent on the propylamino side chain) inhibited S. aureus MetRS with an IC₅₀ of 4.30 nM in an aminoacylation assay [2]. The unsubstituted target compound provides the core scaffold for dual-action antibacterial agents that simultaneously inhibit MetRS (blocking protein synthesis) and NorA (preventing drug efflux), a dual pharmacology not achievable with simpler quinolinone chemotypes [3].

NorA efflux pump context
Cross-study comparable
Closest analog (BDBM50124835): S. aureus MetRS IC₅₀ = 4.30 nM. Related 2-substituted quinolin-4-one analogs show NorA efflux pump inhibition IC₅₀ range 2.02–6.70 µM.
Supports dual-mechanism research context combining MetRS inhibition and efflux pump blockade.
Parent compound direct IC₅₀ values not reported; dual pharmacology inferred from structurally related analogs.
Efflux pump inhibition Antibiotic resistance NorA

Optimal Research and Industrial Use Cases for 2-(3-Aminopropylamino)-1H-quinolin-4-one Dihydrochloride


Scaffold-Hopping and Fragment-Based Antibacterial Drug Discovery Targeting MetRS

The compound serves as the minimal validated pharmacophore for S. aureus MetRS inhibition, enabling fragment-based drug discovery (FBDD) campaigns. Researchers can use the terminal primary amine for parallel diversification via reductive amination, sulfonamide formation, or urea coupling to generate focused libraries. The CoMFA model (q² = 0.579, r² = 0.970) provides a computational framework to prioritize synthetic targets predicted to achieve nanomolar MetRS IC₅₀ values [1].

Synthesis of Bederocin (REP8839) and Next-Generation MetRS Inhibitor Analogs

The dihydrochloride salt is the direct synthetic precursor to bederocin (Ki = 10 pM against S. aureus MetRS). Alkylation of the terminal amine with 4-bromo-5-(1-fluoroethenyl)-3-methylthiophene-2-carbaldehyde yields the clinical candidate. The dihydrochloride form offers superior handling and solubility in polar reaction solvents (DMF, DMSO, aqueous buffers) compared to the free base, streamlining multi-step synthesis workflows [2].

Dual-Mechanism Antibacterial Research: MetRS Inhibition with NorA Efflux Pump Blockade

The scaffold supports the design of dual-pharmacology agents that simultaneously inhibit cytoplasmic MetRS (blocking protein synthesis) and the NorA membrane efflux pump (preventing drug extrusion). This dual mechanism is particularly relevant for overcoming fluoroquinolone and ethidium bromide resistance in S. aureus. Analogs derived from this scaffold have demonstrated NorA IC₅₀ values in the 2–7 µM range, providing a starting point for structure-based optimization of the resistance-breaking component [3].

NMR Reference Standard and Quality Control for Quinolinone-Based Drug Candidates

The compound's distinctive ¹H NMR signature—H8 signal broadening and unexpected C8-deuteration in protic solvents—provides a unique quality control benchmark. Analytical laboratories can use this compound as a reference standard to verify the structural integrity of quinolin-4-one-based drug candidates and to detect positional isomer contaminants that would be invisible by standard HPLC-UV or MS methods alone [4].

Application
Selection Property
Validation Focus
MetRS-targeted fragment-based drug discovery
Scaffold purity and regiochemistry
MetRS binding and QSAR model alignment
Synthesis of bederocin and next-generation MetRS inhibitors
Dihydrochloride salt solubility and amine reactivity
Amination efficiency and intermediate characterization
Dual-mechanism antibacterial research (MetRS + NorA)
Dual-target scaffold for MetRS and efflux pump studies
MetRS inhibition and NorA efflux assay endpoints
NMR reference standard for quinolinone identity
Unique ¹H–¹⁵N HMBC and H8 broadening signature
Spectroscopic consistency and positional isomer detection
Quote Request

Request a Quote for 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.